Lipophilicity (XLogP3): Balanced Polarity for Permeability
The lipophilicity of 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone, quantified by its computed XLogP3 value of 1.8, occupies a distinct middle ground between its mono-fluoro analog (XLogP3 = 1.1) and its bromo-only analog (XLogP3 = 3.36) [1][2]. This intermediate value suggests a more favorable balance between aqueous solubility and passive membrane diffusion in early-stage drug discovery programs, potentially circumventing the high attrition rates associated with overly hydrophilic (XLogP3 < 1) or highly lipophilic (XLogP3 > 3) building blocks.
vs fluoro analog: 1.1 (+0.7)
vs bromo-only analog: 3.36 (−1.56)
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4-Fluoro-3-nitrophenyl methyl sulfone (CAS 453-72-5): XLogP3 = 1.1; 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene (CAS 62606-15-9): XLogP3 = 3.36 |
| Quantified Difference | +0.7 vs. fluoro analog; -1.56 vs. bromo-only analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For procurement decisions, selecting a building block with an XLogP3 near 1.8 reduces the need for late-stage polarity adjustments, potentially accelerating lead optimization timelines.
- [1] PubChem. Computed Properties for 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone (CID 75412042). XLogP3-AA: 1.8. View Source
- [2] PubChem. Computed Properties for 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (CID 2736477). XLogP3-AA: 1.1. View Source
